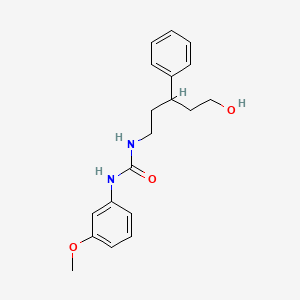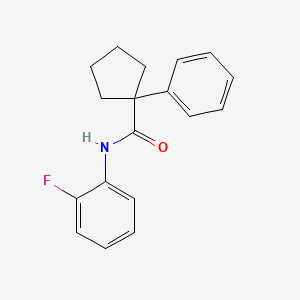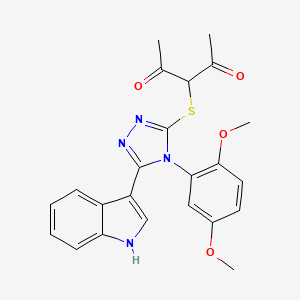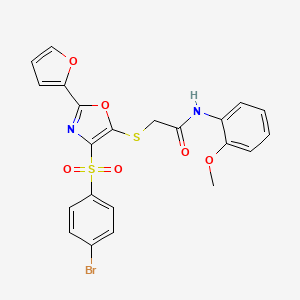![molecular formula C20H27N3O2 B2361290 (1H-indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1706073-99-5](/img/structure/B2361290.png)
(1H-indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains an indole group, a bipiperidin group, and a methoxy group . Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . Bipiperidin is a type of piperidine, which is a six-membered ring containing nitrogen . The methoxy group is an ether with a methyl group attached to an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its indole, bipiperidin, and methoxy groups. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole, bipiperidin, and methoxy groups. Indoles are known to undergo electrophilic substitution reactions, while piperidines can act as bases and nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
- Indole derivatives have shown promise as potential anticancer agents. Researchers have investigated their ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). The compound’s structural features may interact with cellular targets involved in cancer pathways .
- Indoles possess antimicrobial properties, making them interesting candidates for drug development. Studies have explored their effectiveness against bacteria, fungi, and viruses. The compound’s specific substitution pattern could influence its antimicrobial activity .
- Some indole derivatives exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress. Investigating the impact of this compound on neuronal health could provide valuable insights .
- Indoles have been studied for their anti-inflammatory effects. By targeting inflammatory pathways, they may help manage conditions like arthritis, inflammatory bowel disease, and neuroinflammation. Further research could explore the compound’s specific anti-inflammatory mechanisms .
- Considering the compound’s structural resemblance to other bioactive molecules, it might play a role in metabolic disorders. Researchers could investigate its impact on glucose metabolism, insulin sensitivity, or lipid regulation .
- The construction of indole derivatives remains an active area of research. Novel synthetic methods for accessing this moiety are of interest to the chemical community. Investigating efficient routes to synthesize this compound could contribute to the broader field of organic chemistry .
Anticancer Properties
Antimicrobial Activity
Neuroprotective Effects
Anti-inflammatory Potential
Metabolic Disorders
Chemical Synthesis and Methodology
Mecanismo De Acción
Target of Action
Indole derivatives are known to play a significant role in cell biology and have been used for the treatment of various disorders in the human body . They show high-affinity binding to many receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biologically vital properties . For instance, some indole derivatives have been found to be effective in destroying persister cells of certain bacteria by damaging their membranes .
Biochemical Pathways
For example, they have been shown to downregulate the expression of various signal transduction pathways regulating the genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α .
Pharmacokinetics
The physiochemical properties of similar indole derivatives have predicted them as good drug-like molecules .
Result of Action
Similar indole derivatives have been found to have promising bioactivity with therapeutic potential to treat human diseases . They have shown significant activity against certain viruses and have been used to treat various types of disorders .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1H-indol-6-yl-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-25-18-7-12-22(13-8-18)17-5-10-23(11-6-17)20(24)16-3-2-15-4-9-21-19(15)14-16/h2-4,9,14,17-18,21H,5-8,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBMDAMSUGCPOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(3-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2361216.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2361218.png)
![1-Methyl-4-[4-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxybut-2-ynyl]piperazine](/img/structure/B2361219.png)
![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-ethylbenzo[d]thiazole-6-carboxamide](/img/structure/B2361221.png)
![{[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B2361222.png)




![4-{3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-oxadiazol-5-yl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2361227.png)
![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361228.png)